4-Methyl-1-pentene

Description

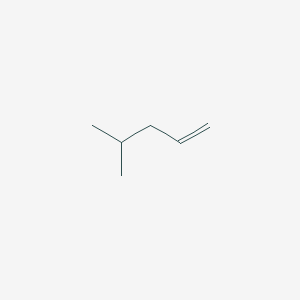

Structure

3D Structure

Properties

IUPAC Name |

4-methylpent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-4-5-6(2)3/h4,6H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSSPWUEQFSQQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Record name | 4-METHYL-1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25068-26-2, 24979-98-4 | |

| Record name | Poly(4-methyl-1-pentene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25068-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentene, 4-methyl-, homopolymer, isotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24979-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3061001 | |

| Record name | 4-Methyl-1-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-methyl-1-pentene is a colorless liquid. (USCG, 1999), Colorless liquid; [CAMEO] | |

| Record name | 4-METHYL-1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methyl-1-pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10261 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

127.4 to 129.2 °F at 760 mmHg (USCG, 1999) | |

| Record name | 4-METHYL-1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

-25 °F (USCG, 1999) | |

| Record name | 4-METHYL-1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.665 (USCG, 1999) - Less dense than water; will float | |

| Record name | 4-METHYL-1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

438.93 mmHg (USCG, 1999), 272.0 [mmHg] | |

| Record name | 4-METHYL-1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methyl-1-pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10261 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

691-37-2, 25068-26-2 | |

| Record name | 4-METHYL-1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methyl-1-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=691-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000691372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(4-methyl-1-pentene) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025068262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHYL-1-PENTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentene, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-1-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpent-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-1-PENTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X10HRJ2Y7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Methyl-1-pentene chemical structure and reactivity

An In-depth Technical Guide to 4-Methyl-1-pentene: Structure, Synthesis, and Reactivity

Authored by: Gemini, Senior Application Scientist

Publication Date: January 14, 2026

Abstract

This compound, a branched alpha-olefin, serves as a critical monomer in the synthesis of high-performance polyolefins. Its unique molecular architecture, featuring a terminal double bond and an isobutyl group, imparts distinctive properties to its polymeric derivatives, most notably poly(this compound) (PMP). This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physical properties, and spectroscopic signature. We will explore its primary synthetic route through the dimerization of propylene and delve into the core aspects of its chemical reactivity, with a significant focus on its polymerization via Ziegler-Natta catalysis and its susceptibility to various electrophilic addition reactions. This document is intended for researchers, chemists, and material scientists engaged in polymer chemistry and organic synthesis.

Chemical Identity and Molecular Structure

This compound, also known as isohexene, is a colorless, highly flammable liquid.[1] Its structure is characterized by a five-carbon parent chain with a double bond at the C1 position and a methyl group at the C4 position.[2] This arrangement makes it a chiral molecule.

-

IUPAC Name: 4-methylpent-1-ene[3]

-

Molecular Formula: C₆H₁₂[3]

-

SMILES: CC(C)CC=C[3]

-

CAS Number: 691-37-2[3]

The presence of the terminal vinyl group is the primary determinant of its chemical reactivity, while the branched alkyl group influences the physical properties of the resulting polymers.

Physical and Spectroscopic Properties

The key physical properties of this compound are summarized in Table 1. These properties are essential for its handling, storage, and application in chemical processes.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 84.16 g/mol | [3] |

| Boiling Point | 53-54 °C (127.4-129.2 °F) at 760 mmHg | [1][3] |

| Melting Point | -155 °C | [1] |

| Density | 0.665 g/mL at 25 °C | [1][3] |

| Flash Point | -25 to -31 °C (-13 to -24 °F) | [1] |

| Refractive Index (n_D²⁰) | 1.382-1.384 | [1] |

| Vapor Pressure | 438.93 mmHg | [4] |

| Solubility | Insoluble in water; soluble in organic solvents. | [1] |

Spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound.

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the vinyl protons (δ ≈ 4.8-5.8 ppm), the allylic protons (δ ≈ 2.0 ppm), the methine proton (δ ≈ 1.6 ppm), and the diastereotopic methyl protons of the isobutyl group (δ ≈ 0.9 ppm).[5]

-

¹³C NMR: The carbon NMR spectrum shows signals for the two sp² hybridized carbons of the double bond (C1 and C2) and the four sp³ hybridized carbons of the alkyl chain.

-

IR Spectroscopy: The infrared spectrum displays characteristic absorption bands for the C=C stretch of the terminal alkene (≈ 1640 cm⁻¹) and the C-H stretches of the vinyl group (≈ 3080 cm⁻¹).[6]

Synthesis of this compound

The predominant industrial method for synthesizing this compound is the dimerization of propylene.[1][7] This process is typically carried out at elevated temperatures and pressures using a solid super-base catalyst, such as potassium on potassium carbonate or metallic sodium and potassium on a zeolite support.[1][8]

Laboratory-Scale Synthesis via Propylene Dimerization

This protocol outlines a representative lab-scale synthesis.

Materials:

-

Propylene (polymer grade)

-

Solid super-base catalyst (e.g., potassium on potassium carbonate)

-

High-pressure autoclave reactor

-

Inert solvent (e.g., n-heptane)

Procedure:

-

Catalyst Preparation: The catalyst is prepared and activated under an inert atmosphere.

-

Reactor Setup: The autoclave reactor is thoroughly dried and purged with nitrogen. The catalyst and inert solvent are then introduced.

-

Dimerization: The reactor is sealed, and propylene is fed into it. The reaction is maintained at approximately 180°C and 11 MPa.[7][8] The exothermic reaction requires cooling to maintain the desired temperature.

-

Product Collection: The reaction mixture, containing this compound, other hexene isomers, and unreacted propylene, is passed through a condenser and collected in a separator.

-

Purification: The liquid product is purified by fractional distillation to isolate this compound. Unreacted propylene can be recycled.[7]

Chemical Reactivity

The chemical behavior of this compound is governed by its terminal double bond, making it significantly more reactive than its alkane counterparts.[1][4] It readily participates in addition reactions and is a key monomer in polymerization.[1]

Polymerization

The most commercially significant reaction of this compound is its polymerization to form poly(this compound) (PMP).[1][9] PMP is a high-performance thermoplastic known for its high melting point (~240°C), exceptional transparency, low density, and high gas permeability.[1][9]

The synthesis of highly isotactic PMP is most effectively achieved through coordination polymerization using Ziegler-Natta (Z-N) catalysts.[9][10] These catalyst systems, often comprising a transition metal compound (like TiCl₄) on a support (like MgCl₂) and an organoaluminum cocatalyst (like triethylaluminum, TEAL), provide precise control over the polymer's stereochemistry.[10][11]

The polymerization proceeds via a coordination-insertion mechanism:

-

Catalyst Activation: The organoaluminum cocatalyst activates the transition metal center.

-

Initiation: A monomer molecule coordinates to the active titanium center.

-

Propagation: The coordinated monomer is inserted into the growing polymer chain through a migratory insertion step. This cycle repeats, extending the polymer chain.[10]

-

Termination: The chain growth is terminated through various pathways, such as beta-hydride elimination or chain transfer to the cocatalyst.

Experimental Protocol: Ziegler-Natta Polymerization

Materials:

-

Supported Ziegler-Natta catalyst (e.g., MgCl₂-supported TiCl₄)

-

Triethylaluminum (TEAL) cocatalyst

-

This compound (purified)

-

Anhydrous, deoxygenated solvent (e.g., n-heptane)

-

Methanol/HCl solution

-

Polymerization reactor

Procedure:

-

Reactor Preparation: Thoroughly dry the reactor and purge with high-purity nitrogen at an elevated temperature (e.g., 100°C) to eliminate oxygen and moisture. Cool to the desired reaction temperature (e.g., 40-60°C).[12]

-

Reagent Charging: Introduce the anhydrous solvent and the this compound monomer into the reactor. Add the TEAL cocatalyst to scavenge impurities.[12]

-

Polymerization Initiation: Initiate the reaction by injecting a slurry of the solid Z-N catalyst into the reactor. Maintain the desired temperature and stir for the specified duration.[7][12]

-

Termination and Purification: Terminate the polymerization by adding an acidified methanol solution. This precipitates the polymer and begins the process of removing catalyst residues.[7]

-

Washing and Drying: Filter the solid PMP. Wash the polymer repeatedly with a methanol/HCl solution and then with pure methanol until the washings are neutral. Dry the polymer in a vacuum oven at 60-80°C to a constant weight.[10][12]

Table 2: Typical Properties of Isotactic Poly(this compound)

| Property | Value | Source(s) |

| Density | 0.83 g/cm³ | [1] |

| Melting Temperature (T_m) | 229–240 °C | [9][13] |

| Isotacticity ([mmmm]) | >99% | [9][13] |

| Transparency | High | [1][14] |

| Gas Permeability | High | [9] |

Besides Ziegler-Natta catalysts, other systems like metallocene and post-metallocene catalysts are also effective in producing PMP with varying properties.[9][15]

Electrophilic Addition Reactions

The electron-rich double bond of this compound is susceptible to attack by electrophiles. These reactions typically follow Markovnikov's rule, where the electrophile (e.g., H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.

The reaction with hydrogen halides like HCl proceeds via a carbocation intermediate. According to Markovnikov's rule, the proton adds to C1, forming a more stable secondary carbocation at C2. The subsequent attack by the chloride ion yields 2-chloro-4-methylpentane as the major product.[16]

The addition of water across the double bond in the presence of an acid catalyst (e.g., H₂SO₄) results in the formation of an alcohol.[17] The mechanism also involves the formation of a secondary carbocation intermediate at the C2 position, which is then attacked by a water molecule.[17][18] The final product is 4-methyl-2-pentanol. Since the reaction proceeds through a planar carbocation intermediate, the nucleophilic attack by water can occur from either face, resulting in a racemic mixture of (R)- and (S)-4-methyl-2-pentanol, which is optically inactive.[17]

Safety and Handling

This compound is a hazardous substance that requires careful handling.[19]

-

Hazards: It is a highly flammable liquid and vapor.[4][20] Vapors may travel a considerable distance to an ignition source and flash back.[4] It is harmful if swallowed or inhaled and can cause irritation to the skin, eyes, and respiratory system.[4][19] Ingestion can lead to aspiration into the lungs, with the risk of chemical pneumonitis.[19]

-

Handling: Use in a well-ventilated area and keep away from heat, sparks, and open flames.[20] All equipment used for handling must be grounded to prevent static discharge.[4] Avoid all personal contact, including inhalation, and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[19][20]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[20]

Applications

The primary application of this compound is as a monomer and comonomer in the production of various polymers.[21][22]

-

Poly(this compound) (PMP): PMP is used in applications requiring high thermal stability, chemical resistance, and optical clarity. These include medical equipment such as hollow-fiber membranes for extracorporeal membrane oxygenation (ECMO) systems, laboratory ware, and food packaging.[1][9]

-

Linear Low-Density Polyethylene (LLDPE): It is also used as a comonomer with ethylene to produce LLDPE with enhanced properties like improved tensile strength and puncture resistance.[23]

References

-

This compound | C6H12 | CID 12724. PubChem. [Link]

-

High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(this compound). MDPI. [Link]

-

This compound. Wikipedia. [Link]

-

Cyclic Poly(this compound): Efficient Catalytic Synthesis of a Transparent Cyclic Polymer. ACS Publications. [Link]

-

Isoselective 4-methylpentene polymerization by pyridylamido hafnium catalysts. Polymer Chemistry (RSC Publishing). [Link]

-

Material Safety Data Sheet - Poly(this compound) medium molecular weight. Cole-Parmer. [Link]

-

Hydration of this compound in the presence of an acid... (1 Answer). Transtutors. [Link]

-

This compound. Stenutz. [Link]

-

This compound – Knowledge and References. Taylor & Francis. [Link]

-

Synthesis and Characterization of this compound/1,5-Hexadiene Isotactic Copolymers with Enhanced Low-Temperature Mechanical Performance. ACS Publications. [Link]

-

1-Pentene, 4-methyl-. NIST WebBook. [Link]

-

Copolymerization of this compound with α,ω-alkenols. ResearchGate. [Link]

-

Process for production of pure this compound. ResearchGate. [Link]

-

Investigation of kinetics of 4‐methylpentene‐1 polymerization using Ziegler–Natta‐type catalysts. Journal of Applied Polymer Science. [Link]

-

There are two possible products of the addition reaction of this compound with HCl, namely 2-chloro-4. Chegg. [Link]

-

Polymerization of Allyltrimethylisilane and this compound by Using Metallocene Catalysts. PMC - NIH. [Link]

-

Investigation of kinetics of 4-methylpentene-1 polymerization using Ziegler-Natta-type catalysts. ResearchGate. [Link]

-

Hydration of this compound in the presence of an acid catalyst produces a product that is optically inactive. Briefly explain why. Chegg. [Link]

-

The major product obtained by the addition reaction of HBr to 4-methylpent-1-ene in. Doubtnut. [Link]

-

Give the Lewis structure and molecular formula for this compound. Study.com. [Link]

-

1-Pentene, 4-methyl-. NIST WebBook. [Link]

-

This compound - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

-

Show the reaction for the acid-catalyzed hydration of. Chegg.com. [Link]

-

What is the reaction of 4-methyl-2-pentene with Cl2 and HBr? Quora. [Link]

-

Which product(s) for this acid catalyzed hydration rxn? Reddit. [Link]

-

Homo- and Copolymerization of this compound and Ethylene with Group 4 ansa-Cyclopentadienylamido Complexes. ACS Publications. [Link]

-

9.4: Hydration- Acid Catalyzed Addition of Water. Chemistry LibreTexts. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. homework.study.com [homework.study.com]

- 3. This compound | C6H12 | CID 12724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound(691-37-2) 1H NMR [m.chemicalbook.com]

- 6. This compound(691-37-2) IR Spectrum [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(this compound) [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Polymerization of Allyltrimethylisilane and this compound by Using Metallocene Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Isoselective 4-methylpentene polymerization by pyridylamido hafnium catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. chegg.com [chegg.com]

- 17. (Solved) - Hydration of this compound in the presence of an acid... (1 Answer) | Transtutors [transtutors.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. fishersci.com [fishersci.com]

- 21. This compound | 691-37-2 [chemicalbook.com]

- 22. This compound - Wikipedia [en.wikipedia.org]

- 23. taylorandfrancis.com [taylorandfrancis.com]

A Technical Guide to the Selective Dimerization of Propylene to 4-Methyl-1-pentene

Executive Summary

The selective dimerization of propylene to 4-methyl-1-pentene (4MP1) is a cornerstone of advanced polyolefin production. 4MP1 is a high-value α-olefin primarily used as a comonomer in the synthesis of Linear Low-Density Polyethylene (LLDPE), imparting superior mechanical and optical properties to the final polymer.[1] It is also the monomer for poly(this compound) (PMP), a specialty thermoplastic known for its high transparency, low density, and excellent heat resistance.[2] Achieving high selectivity towards 4MP1 is a significant chemical challenge, as it is a thermodynamically less favored isomer among the C6 olefin family. This guide provides an in-depth exploration of the catalytic systems, reaction mechanisms, and process considerations that govern the efficient synthesis of this compound, tailored for researchers and chemical industry professionals.

Core Principles of Propylene Dimerization

The conversion of propylene into its various C6 isomers is governed by both thermodynamic and kinetic factors. While a mixture of hexenes is the general outcome, the targeted synthesis of this compound requires precise kinetic control to navigate the complex reaction landscape and suppress the formation of more stable isomers.

Thermodynamic Landscape

From a thermodynamic standpoint, this compound is an unstable product. Internal olefins, such as 2-methyl-2-pentene, are significantly more stable due to the higher substitution of the double bond. Consequently, reaction conditions and catalyst design must favor the kinetic product (4MP1) and prevent subsequent isomerization to thermodynamically favored, but undesirable, by-products. The use of non-porous catalyst supports is one strategy to minimize contact time and suppress these secondary isomerization reactions.[3]

Dominant Mechanistic Pathways

The selective dimerization of propylene to 4MP1 is predominantly achieved through two distinct mechanistic routes, dictated by the choice of catalyst:

-

Carbanionic Mechanism: This pathway is characteristic of alkali metal-based catalysts, such as potassium or sodium. It involves the formation of an organometallic intermediate (an allyl anion) which then acts as a nucleophile.

-

Coordination-Insertion Mechanism: This mechanism is typical for transition metal catalysts, including Ziegler-Natta and metallocene systems.[4][5] It involves the coordination of propylene to a metal center followed by insertion into a metal-alkyl bond. Variations of this include the Cossee-Arlman and metallacycle pathways.[6]

The choice between these pathways is the primary determinant of catalyst composition, process conditions, and ultimately, product selectivity.

Catalytic Systems for Selective Dimerization

The catalyst is the heart of the 4MP1 synthesis process. Its composition and structure dictate the reaction mechanism and operational efficiency.

Alkali Metal-Based Catalysts

Historically and commercially, alkali metal catalysts have been the most successful for industrial-scale production of 4MP1.[7] These systems operate via a carbanionic mechanism and are prized for their high selectivity.

Mechanism and Rationale

The process begins with the activation of propylene by the highly basic catalyst surface to form an allyl-alkali intermediate (e.g., allyl-potassium). This step is crucial and defines the regioselectivity of the subsequent reaction. The allyl anion then attacks a second propylene molecule, preferentially at the terminal carbon, leading to a new carbanion which then abstracts a proton to release 4MP1. The high selectivity arises from the specific steric and electronic nature of this carbanionic addition.

Catalyst Composition

-

Active Metal: Potassium is the most effective and commonly used alkali metal, offering a good balance of reactivity and cost compared to rubidium or cesium.[3] Sodium is also used, often in combination with promoters.[8]

-

Support: The support material is critical for catalyst stability, activity, and suppression of isomerization. Anhydrous potassium carbonate (K₂CO₃) is a widely used support, as it is inert under reaction conditions and non-porous.[3][9] Other supports include low surface area alumina and natural zeolites.[7][9]

-

Promoters: The addition of transition metals like copper can enhance catalyst performance. In K-Cu supported systems, the promoter can improve the C-C linkage selectivity and limit the isomerization of the final product.[10]

Performance and Process Conditions

Alkali metal catalysts can achieve high selectivity to 4MP1, often exceeding 80%. The reaction is typically carried out at elevated temperatures and pressures to maintain the propylene in the liquid phase and achieve practical reaction rates.

| Catalyst System | Temperature (°C) | Pressure (MPa) | Propylene Conversion (%) | Selectivity to 4MP1 (%) | Reference |

| K-Cu/K₂CO₃ | 160 | 6 | 64.3 | 80.6 | [10] |

| 3%K/K₂CO₃ | 150 | - | ~60 | 86.3 | [10] |

| K on K₂CO₃ | 150 | 8 | 20 | 88 | [10] |

| Na/K₂CO₃ (Hg promoted) | 130 - 150 | 1.8 - 8.0 | - | ~85 | [8] |

| K on Quartz | - | - | High | ~80 | [3] |

dot

Caption: General reaction scheme for propylene dimerization to this compound.

Transition Metal-Based Catalysts

While alkali metals dominate industrial production, significant research has focused on transition metal complexes, particularly those based on Group 4 metals (Ti, Zr, Hf), for their potential in olefin oligomerization.

Mechanism and Rationale

These catalysts typically operate via a coordination-insertion mechanism, well-known from Ziegler-Natta polymerization.[5] For dimerization, the process is halted after the insertion of two monomer units. A key step is the chain termination, which for 4MP1 synthesis, involves a selective β-methyl elimination rather than the more common β-hydride elimination. This specific elimination pathway is crucial for generating the branched α-olefin structure.

Catalyst Examples

-

Hafnocene Catalysts: Certain hafnocene complexes, when activated with a co-catalyst like methylaluminoxane (MAO), have shown the ability to dimerize propylene to 4MP1.[11] The selectivity is highly dependent on the substituents on the cyclopentadienyl ligands; bulkier groups can favor the desired β-methyl elimination pathway.[11]

-

Ziegler-Natta Catalysts: Classical heterogeneous Ziegler-Natta catalysts (e.g., TiCl₄ on MgCl₂) are primarily used for polymerization.[5][12] However, modifications to these systems or the use of specific homogeneous versions can steer the reaction towards dimerization.[4]

Performance

Selectivities with transition metal catalysts have historically been lower than those achieved with alkali metal systems for 4MP1 production. However, they remain an active area of research due to the high tunability of their ligand frameworks. For instance, various hafnocene complexes have demonstrated 4MP1 selectivities ranging from 24% to over 61%.[11]

Experimental Protocols

The following protocols provide a generalized framework for the lab-scale synthesis of this compound. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) due to the air- and moisture-sensitivity of the catalysts.

Protocol: Preparation of K/K₂CO₃ Catalyst

This protocol describes the preparation of a potassium-on-potassium carbonate catalyst, a representative solid superbase for propylene dimerization.

-

Support Preparation: Anhydrous potassium carbonate (K₂CO₃) is dried under vacuum at >200°C for at least 4 hours to remove any residual moisture. The dried support is then cooled to room temperature under an inert atmosphere.

-

Potassium Loading: In a glovebox, a calculated amount of metallic potassium (e.g., to achieve 3 wt%) is carefully washed with anhydrous hexane to remove the protective mineral oil.

-

Impregnation: The cleaned potassium is added to a flask containing the dried K₂CO₃ and an inert, high-boiling solvent (e.g., n-heptane).

-

Activation: The mixture is heated to a temperature above the melting point of potassium (~64°C) but below the desired reaction temperature (e.g., 150°C) with vigorous stirring.[10] This disperses the molten potassium onto the support.

-

Final Catalyst: The solvent can be removed under vacuum, or the catalyst can be used as a slurry in the reaction medium. The resulting material is a fine, free-flowing powder.

dot

Caption: Simplified carbanionic mechanism for propylene dimerization.

Protocol: Propylene Dimerization Reaction

This protocol outlines a typical batch dimerization process in a laboratory autoclave.

-

Reactor Setup: A high-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, thermocouple, pressure gauge, and sampling valve is dried and purged thoroughly with inert gas.

-

Catalyst Charging: The prepared catalyst (e.g., K/K₂CO₃) is charged into the reactor inside a glovebox or under a positive pressure of inert gas.

-

Sealing and Purging: The reactor is sealed, removed from the glovebox, and placed in its heating mantle. The system is purged again with inert gas and then with propylene gas to remove any remaining air.

-

Reaction Execution:

-

Liquid propylene is charged into the reactor to the desired amount or pressure.

-

The reactor is heated to the target temperature (e.g., 150-160°C).[10]

-

The pressure is adjusted and maintained at the desired level (e.g., 6-8 MPa) by adding more propylene as the reaction consumes it.[10]

-

The reaction is allowed to proceed with vigorous stirring for a set duration (e.g., 2-20 hours).[10][13]

-

-

Reaction Quench and Product Collection:

-

After the reaction time, the reactor is rapidly cooled using an ice bath or cooling coil.

-

Unreacted propylene is carefully vented through a cold trap to collect any condensable gases.

-

The liquid product mixture is collected from the reactor. The catalyst is separated by filtration under an inert atmosphere.

-

-

Product Analysis: The liquid product is analyzed by Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) to determine the conversion of propylene and the selectivity towards this compound and other C6 isomers.

Process Engineering and Separation

The transition from a laboratory protocol to an industrial process involves considerations of reactor design and, critically, product purification.

Reactor Technology The dimerization can be performed in various reactor types. Fixed-bed reactors are suitable for solid catalysts and allow for continuous operation.[3][10] Slurry reactors, where the catalyst is suspended in an inert hydrocarbon, are also employed, particularly in batch or semi-batch operations.[3]

Separation and Purification The output from the reactor is a mixture of unreacted propylene, 4MP1, and various other C6 isomers (e.g., n-hexenes, 2-methyl-pentenes).

-

Distillation: The primary method for purification is fractional distillation. However, this is challenging and energy-intensive due to the close boiling points of the C6 isomers.

-

Advanced Separation: Research into more efficient separation techniques is ongoing. One promising strategy involves the use of engineered Metal-Organic Frameworks (MOFs) that can selectively adsorb 4MP1 based on subtle differences in molecular shape and size, offering a potential alternative to energy-intensive distillation.[7]

dot

Caption: A typical experimental workflow for this compound synthesis.

Conclusion and Future Outlook

The synthesis of this compound via propylene dimerization is a mature yet continually evolving field. Alkali metal-based catalysts, particularly potassium supported on potassium carbonate, remain the industrial workhorse due to their high selectivity and robustness. The underlying carbanionic mechanism provides a reliable route to the kinetically favored, branched α-olefin product. Future research will likely focus on enhancing catalyst longevity, reducing induction times, and developing more energy-efficient separation processes. Furthermore, the continued exploration of tunable transition metal catalysts could yet yield systems that rival the selectivity of alkali metals while operating under milder conditions, opening new avenues for the efficient production of this valuable chemical intermediate.

References

-

From Propylene to 4‐Methyl‐1‐pentene over K‐Cu Supported Catalytically Active Liquid Metal Solutions. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Resconi, L., et al. (2002). Hafnocene Catalysts for Selective Propylene Oligomerization: Efficient Synthesis of this compound by β-Methyl Transfer. Journal of the American Chemical Society, 124(22), 6331-6345. [Link]

-

Hambling, J. K. (1967). DIMERIZATION OF PROPYLENE TO this compound WITH CATALYSTS DERIVED FROM POTASSIUM. Proceedings of the 7th World Petroleum Congress, 5, 303. [Link]

-

Forni, L., & Invernizzi, R. (1973). Kinetics and Mechanism of Propylene to this compound Catalytic Dimerization. Industrial & Engineering Chemistry Process Design and Development, 12(4), 455-459. [Link]

-

Yankov, M., et al. (1994). Process for production of pure this compound. Chemical Engineering & Technology, 17(5), 346-351. [Link]

-

Wang, L., et al. (2016). Synthesis of this compound through dimerization of propylene catalyzed by solid super-base of K/K2CO3. Shiyou Huagong (Petrochemical Technology), 45(4), 381-386. [Link]

-

Forni, L., & Invernizzi, R. (1973). Kinetics and Mechanism of Propylene to this compound Catalytic Dimerization. ACS Publications. [Link]

-

Zhang, L., et al. (2021). Ligand-Induced Product Switching between this compound and 2-Methyl-1-pentene in Bis(imino)pyridine/V(III)-Catalyzed Propylene Dimerization: Cossee–Arlman Versus Metallacycle Mechanism. Organometallics, 40(11), 1641-1652. [Link]

-

Pines, H., & Schaap, L. A. (1957). Carbanion Chemistry. I. Propylene Dimerization to this compound. Journal of the American Chemical Society, 79(11), 2956-2957. [Link]

- Hogan, J. P. (1965). Production of this compound. U.S. Patent No. 3,175,020.

-

Dzhemilev, U. M., et al. (2022). The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms. Catalysts, 12(10), 1215. [Link]

-

Ziegler–Natta catalyst. (2023, December 27). In Wikipedia. [Link]

-

This compound – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 14, 2026, from [Link]

-

Evolution of Ziegler-Natta Catalysts for Polymerization of Olefins. (2019). ResearchGate. [Link]

-

Wang, Y., et al. (2023). High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(this compound). Polymers, 15(15), 3290. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. mdpi.com [mdpi.com]

- 3. onepetro.org [onepetro.org]

- 4. The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US3175020A - Production of this compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Methyl-1-pentene Monomer: Properties, Reactivity, and Applications

This guide provides a comprehensive overview of the physical and chemical properties, reactivity, and handling of 4-methyl-1-pentene. It is intended for researchers, scientists, and drug development professionals who utilize this versatile monomer in their work.

Introduction

This compound is an alpha-olefin that serves as a crucial monomer in the production of various polymers. Its unique branched structure imparts desirable properties to the resulting polymers, such as high transparency, good thermal resistance, and excellent mechanical strength. This document will delve into the fundamental characteristics of this compound, offering a detailed exploration of its physical and chemical attributes, spectroscopic signature, and safety considerations.

Molecular Structure and Identification

The structural integrity of a monomer is paramount to its polymerization behavior and the ultimate properties of the polymer. This compound possesses a simple yet influential molecular architecture.

Caption: Polymerization of this compound.

The choice of catalyst system, including complexes like [η5:η 1-(2,3-Me2Benz[e]Ind)SiMe2NtBu]TiCl2 activated with methylaluminoxane, significantly influences the polymerization activity, the incorporation of the monomer into the polymer chain, and the molecular weight of the resulting copolymer. [1]The kinetics of polymerization are influenced by factors such as catalyst concentration, monomer concentration, temperature, and the ratio of cocatalyst to catalyst. [2]

Other Reactions

The double bond in this compound is susceptible to electrophilic addition reactions, such as hydrogenation, halogenation, and hydrohalogenation, which are typical for alkenes. Strong oxidizing agents may react vigorously with it. [3]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and purity assessment of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals corresponding to the different types of protons in the molecule. [4]* ¹³C NMR Spectroscopy: The carbon NMR spectrum is used to confirm the carbon framework of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the C=C double bond and C-H bonds of the vinyl group and the aliphatic chain. [5]* Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. [6]

Safety and Handling

This compound is a highly flammable liquid and vapor. [7][3]It is crucial to handle this chemical with appropriate safety precautions.

Hazards

-

Flammability: Highly flammable. [3]Keep away from heat, sparks, open flames, and other ignition sources. [8][9]* Health Hazards: Harmful if swallowed or inhaled. [10][11]May cause respiratory irritation, drowsiness, and dizziness. [9]It can also cause skin and eye irritation. [12][11]Aspiration into the lungs may cause chemical pneumonitis. [11]* Environmental Hazards: Information on environmental fate suggests it undergoes photolytic degradation in the atmosphere. [10]

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is recommended:

-

Eye and Face Protection: Safety glasses with side shields or chemical goggles. [9]* Skin Protection: Chemical-resistant gloves (e.g., PVC), overalls, and a PVC apron. [9]* Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an organic vapor filter. [9]* Footwear: Non-sparking safety footwear. [9]* Body Protection: Flame-retardant antistatic protective clothing. [9]

Storage and Disposal

-

Storage: Store in original, tightly sealed containers in an approved flame-proof area. [9]Keep the container tightly closed when not in use. [9]* Disposal: Dispose of waste and contaminated materials in accordance with local, state, and federal regulations. [9]Do not dispose of it in drains or the environment. [9]

Experimental Protocols

Determination of Physical Properties

A generalized workflow for the characterization of this compound's physical properties is outlined below.

Caption: Workflow for physical property determination.

Spectroscopic Analysis Protocol

A standard protocol for obtaining spectroscopic data for this compound would involve the following steps:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable deuterated solvent (for NMR) or as a neat liquid (for IR).

-

NMR Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Process the data (Fourier transform, phase correction, baseline correction).

-

Analyze the spectra to assign peaks to the corresponding protons and carbons.

-

-

IR Spectroscopy:

-

Obtain the IR spectrum using an FTIR spectrometer.

-

Identify the characteristic absorption bands for functional groups.

-

-

Mass Spectrometry:

-

Introduce the sample into a mass spectrometer.

-

Obtain the mass spectrum and identify the molecular ion peak and major fragment ions.

-

Conclusion

This compound is a valuable monomer with a unique set of physical and chemical properties that make it suitable for the synthesis of high-performance polymers. A thorough understanding of its characteristics, reactivity, and safe handling procedures is essential for its effective and responsible use in research and industrial applications.

References

-

This compound - Wikipedia. (URL: [Link])

-

This compound - Hazardous Agents - Haz-Map. (URL: [Link])

-

This compound | C6H12 | CID 12724 - PubChem. (URL: [Link])

-

This compound, 691-37-2 - The Good Scents Company. (URL: [Link])

-

Material Safety Data Sheet - Poly(this compound) medium molecular weight - Cole-Parmer. (URL: [Link])

-

Homo- and Copolymerization of this compound and Ethylene with Group 4 ansa-Cyclopentadienylamido Complexes | Macromolecules - ACS Publications. (URL: [Link])

-

Homo- and copolymers of this compound : the use of metallocene catalysts for the synthesis of polymers that - Pure. (URL: [Link])

-

This compound – Knowledge and References - Taylor & Francis. (URL: [Link])

-

Investigation of kinetics of 4-methylpentene-1 polymerization using Ziegler-Natta-type catalysts | Request PDF - ResearchGate. (URL: [Link])

-

This compound - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (URL: [Link])

-

1-Pentene, 4-methyl- - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound(691-37-2) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 1-Pentene, 4-methyl- [webbook.nist.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound | 691-37-2 [chemicalbook.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. This compound - Hazardous Agents | Haz-Map [haz-map.com]

Navigating the Unseen: A Technical Guide to the Safe Handling of 4-Methyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-pentene is a colorless, highly flammable liquid hydrocarbon with a range of applications in chemical synthesis and polymer production.[1][2] As with any volatile organic compound, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount for the protection of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the health and safety considerations for handling this compound, with a focus on practical, field-proven insights to foster a culture of safety in the laboratory.

Hazard Identification and Risk Assessment

A foundational element of safe laboratory practice is a comprehensive understanding of the intrinsic hazards of a substance. This compound presents a multifaceted risk profile that demands careful consideration.

Physicochemical Hazards

The most immediate and significant hazard associated with this compound is its high flammability.[3] It is a highly flammable liquid and vapor, with a low flash point, meaning it can ignite at ambient temperatures.[4] Vapors are heavier than air and can travel considerable distances to an ignition source, leading to flashback.[5] Furthermore, vapors can form explosive mixtures with air.[6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H12 | [6] |

| Molecular Weight | 84.15 g/mol | [6] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 53-54 °C (127.4-129.2 °F) | [7] |

| Flash Point | -25 °F (-32 °C) | [8] |

| Density | 0.665 g/mL at 25 °C | [2] |

| Vapor Pressure | 438.93 mmHg | [7] |

| Lower Explosive Limit (LEL) | 1.2% | [9] |

| Water Solubility | Insoluble | [2] |

Health Hazards

Exposure to this compound can occur via inhalation, skin contact, eye contact, and ingestion.

-

Inhalation: Inhalation of vapors may cause respiratory tract irritation, drowsiness, dizziness, headache, and nausea.[3][10] High concentrations can lead to central nervous system depression.[10]

-

Skin Contact: The liquid can cause skin irritation.[3] Prolonged or repeated contact may lead to dermatitis due to the defatting nature of the solvent.[10]

-

Eye Contact: Vapors and direct contact with the liquid can cause eye irritation.[3]

-

Ingestion: Ingestion is a significant concern due to the risk of aspiration into the lungs, which can cause chemical pneumonitis, a serious and potentially fatal condition.[8][10]

-

Carcinogenicity: There is no data available to suggest that this compound is carcinogenic.[6]

Occupational Exposure Limits (OELs)

A critical consideration for ensuring laboratory safety is adherence to established Occupational Exposure Limits (OELs). However, for this compound, there are no specific Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA), Recommended Exposure Limits (RELs) from the National Institute for Occupational Safety and Health (NIOSH), or Threshold Limit Values (TLVs) from the American Conference of Governmental Industrial Hygienists (ACGIH).[5][11]

The absence of established OELs does not imply that this compound is without risk. In such cases, a more conservative approach to exposure control is warranted. One such methodology is Control Banding , a technique that guides the management of workplace risks for chemicals lacking OELs.[10] This approach involves categorizing a chemical's hazard level and the potential for exposure to determine an appropriate level of control.[12] Given the flammability and irritant properties of this compound, a high level of control is recommended.

Exposure Controls: The Hierarchy of Safety

To mitigate the risks associated with handling this compound, a multi-layered approach to exposure control, based on the hierarchy of controls, is essential.

Caption: Hierarchy of Controls for Managing Exposure.

Engineering Controls

The primary line of defense against exposure to volatile chemicals is the use of robust engineering controls.

-

Chemical Fume Hood: All handling of this compound, including dispensing, weighing, and reactions, must be conducted in a certified chemical fume hood with adequate face velocity.

-

Ventilation: The laboratory should have a general ventilation system that provides a sufficient number of air changes per hour to prevent the accumulation of flammable vapors. All ventilation equipment should be explosion-proof.[10]

Administrative Controls

Administrative controls are work practices and procedures designed to reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): Detailed SOPs for the safe handling, storage, and disposal of this compound must be developed and readily accessible to all laboratory personnel.

-

Training: All personnel who will handle this chemical must receive comprehensive training on its hazards, safe handling procedures, emergency protocols, and the proper use of personal protective equipment.

-

Restricted Access: Areas where this compound is used and stored should be clearly marked, and access should be restricted to authorized personnel.

-

"No Smoking" Policy: A strict "no smoking" policy must be enforced in all areas where flammable liquids are handled and stored.[12]

Personal Protective Equipment (PPE)

While engineering and administrative controls are the primary means of protection, appropriate PPE is the final barrier between the researcher and the chemical.

Table 2: Recommended Personal Protective Equipment for Handling this compound

| PPE Category | Recommended Equipment | Rationale | Source |

| Eye and Face Protection | Safety glasses with side shields or chemical goggles. | Protects against splashes and vapors that can cause eye irritation. | [12] |

| Skin Protection | Chemical-resistant gloves (e.g., PVC), overalls, and a PVC apron. | Prevents skin contact, which can cause irritation and dermatitis. | [10] |

| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA approved respirator with an organic vapor cartridge is necessary. | Protects against inhalation of vapors, which can cause respiratory irritation, drowsiness, and dizziness. | [6][12] |

| Footwear | Non-sparking safety footwear. | Prevents the generation of static electricity, which could ignite the flammable liquid. | [12] |

| Body Protection | Flame-retardant, antistatic protective clothing. | Provides an additional layer of protection against fire hazards. | [12] |

Safe Handling and Storage: A Step-by-Step Approach

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

Experimental Protocol: Safe Handling in a Laboratory Setting

-

Preparation:

-

Ensure a certified chemical fume hood is operational and the sash is at the appropriate height.

-

Verify that a safety shower and eyewash station are readily accessible and unobstructed.

-

Assemble all necessary equipment and reagents before introducing this compound.

-

Don the appropriate PPE as detailed in Table 2.

-

-

Dispensing:

-

During the Experiment:

-

Continuously work within the chemical fume hood.

-

Keep all ignition sources (e.g., hot plates, open flames, electrical equipment) away from the work area.[13]

-

-

Post-Experiment:

-

Tightly seal the container of this compound.

-

Clean the work area thoroughly.

-

Dispose of any contaminated materials (e.g., gloves, absorbent pads) as hazardous waste.

-

Storage Requirements

-

Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[10][13]

-

Store in original, tightly sealed containers in an approved flame-proof area.[12]

-

Containers, even those that have been emptied, may contain explosive vapors and should be handled with care. Do not cut, drill, grind, or weld on or near the container.[10]

Emergency Procedures: Preparedness is Key

Despite the best precautions, emergencies can occur. A well-defined and practiced emergency plan is essential.

Spills

-

Minor Spill (in a fume hood):

-

Alert personnel in the immediate area.

-

Use a spill kit with a non-combustible absorbent material (e.g., sand, earth).

-

Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

-

Wipe down the area with a suitable solvent and then with soap and water.

-

-

Major Spill:

-

Evacuate the laboratory immediately.

-

Activate the fire alarm.

-

Contact the institution's emergency response team.

-

Provide the emergency responders with the Safety Data Sheet (SDS) for this compound.

-

Fire

-

In case of a small fire, use a carbon dioxide, dry chemical, or alcohol-resistant foam extinguisher.[1][13] Water may be ineffective. [1]

-

For a larger fire, or if the fire is not immediately extinguishable, evacuate the area and call the fire department.

First Aid

Sources

- 1. You are being redirected... [ohcow.on.ca]

- 2. This compound CAS#: 691-37-2 [m.chemicalbook.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. ehs.princeton.edu [ehs.princeton.edu]

- 5. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]

- 6. fishersci.com [fishersci.com]

- 7. This compound | C6H12 | CID 12724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 7.5 Chemical Exposure Limits | Environment, Health and Safety [ehs.cornell.edu]

- 9. Control banding guideline - Canada.ca [canada.ca]

- 10. Control Banding | Control Banding | CDC [cdc.gov]

- 11. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 12. CCOHS: Control Banding [ccohs.ca]

- 13. aiha.org [aiha.org]

A Comprehensive Technical Guide to the Commercial Production of High-Purity 4-Methyl-1-pentene

Abstract

This technical guide provides an in-depth exploration of the commercial production methodologies for high-purity 4-methyl-1-pentene (4MP1). This compound is a critical α-olefin monomer primarily utilized in the synthesis of poly(this compound) (PMP), a high-performance thermoplastic with a unique combination of properties including high transparency, low density, and excellent thermal stability.[1][2] This document is intended for researchers, scientists, and professionals in the chemical and polymer industries, offering a detailed overview of the dominant manufacturing process—propylene dimerization—and the subsequent purification and analytical verification steps required to achieve high-purity 4MP1 suitable for polymerization and other specialized applications.

Introduction: The Significance of this compound

This compound (4MP1) is a branched-chain olefin that serves as a fundamental building block in the polymer industry. Its most notable application is as a monomer for the production of PMP, a material valued for its use in medical and laboratory equipment, food packaging, and electronic components.[3][4] The performance of PMP is directly correlated with the purity of the 4MP1 monomer, making the commercial production of high-purity 4MP1 a subject of significant industrial importance. This guide will delve into the core chemical processes, catalytic systems, and separation technologies that underpin the manufacturing of this essential chemical intermediate.

The Core of Commercial Production: Propylene Dimerization

The industrial synthesis of this compound is predominantly achieved through the catalytic dimerization of propylene.[5][6][7] This process involves the controlled combination of two propylene molecules to form a C6 olefin. The selectivity of this reaction towards 4MP1 is highly dependent on the catalyst system and reaction conditions employed.

Catalytic Systems: The Heart of Selectivity

A variety of catalyst systems have been developed to optimize the yield and selectivity of 4MP1 from propylene dimerization. The choice of catalyst is a critical determinant of the process's economic viability and the purity of the final product.

Alkali metals, particularly potassium and sodium, form the basis of some of the most effective catalysts for this transformation. These are often supported on inert materials to enhance their activity and stability.

-

Potassium-Based Catalysts: Organopotassium compounds, often formed in situ from potassium or potassium hydride and propylene, are highly effective for dimerizing propylene to 4MP1.[6] Solid super-base catalysts, such as potassium on potassium carbonate (K/K2CO3), have also demonstrated high selectivity.[5] These catalysts promote the formation of an allylic intermediate, which is a key step in the dimerization mechanism.

-

Sodium-Based Catalysts: Supported metallic sodium has also been investigated for propylene dimerization. The kinetics of this catalytic process suggest that the rate-determining step is likely the adsorption of propylene onto the catalyst surface.[8]

Homogeneous and heterogeneous nickel-based catalysts are also employed for propylene dimerization. These systems, often involving nickel complexes with specific ligands and co-catalysts like organoaluminum compounds, can exhibit high activity and selectivity towards branched hexenes.[9][10][11] The structure of the nickel complex and the nature of the co-catalyst play a crucial role in directing the dimerization pathway.[12]

Reaction Mechanism and Process Flow

The dimerization of propylene to this compound is a multi-step process that begins with the activation of propylene by the catalyst. A simplified representation of the process is illustrated below.

Caption: Simplified workflow for the catalytic dimerization of propylene to produce crude this compound.

Key Process Parameters and Their Impact

The efficiency and selectivity of propylene dimerization are sensitive to several process parameters that must be carefully controlled in a commercial setting.

| Parameter | Typical Range | Impact on the Process |

| Temperature | 130 - 180 °C | Affects reaction rate and catalyst stability. Higher temperatures can lead to undesired side reactions and isomerization.[5][13] |

| Pressure | 6 - 8 MPa | Higher pressure generally favors the dimerization reaction and can influence the adsorption of propylene on the catalyst surface.[13] |

| Catalyst Concentration | Varies with system | Directly impacts the conversion rate of propylene. |

| Reaction Time | Varies | Influences the overall yield and can affect the extent of isomerization of the desired product.[5] |

Achieving High Purity: Separation and Purification

The output from the dimerization reactor is a mixture of C6 olefins, including this compound and its isomers, as well as unreacted propylene. The separation of 4MP1 from these closely related compounds is a significant challenge due to their similar boiling points and physicochemical properties.[7]

Fractional Distillation

Fractional distillation is a conventional and widely used method for separating the C6 olefin isomers. This technique exploits the small differences in the boiling points of the components in the mixture. However, achieving high purity often requires multi-column distillation trains, which can be energy-intensive.

Advanced Separation Techniques

To overcome the limitations of traditional distillation, advanced separation methods are being explored and implemented.

-

Extractive Distillation: This technique involves the use of a solvent that alters the relative volatilities of the components, making their separation easier.

-

Adsorptive Separation: This method utilizes solid adsorbents, such as zeolites or metal-organic frameworks (MOFs), that selectively adsorb certain isomers based on their size, shape, or chemical affinity.[7][14] This approach can offer higher selectivity and potentially lower energy consumption compared to distillation.

The general workflow for the purification of this compound is depicted below.

Caption: A representative workflow for the purification of this compound via fractional distillation.

Quality Control: Analytical Methods for Purity Assessment

Ensuring the purity of this compound is paramount for its use in polymerization. A purity of greater than 98% is often required.[15] Several analytical techniques are employed to verify the purity and identify any impurities.

Gas Chromatography (GC)

Gas chromatography is the primary analytical method for determining the purity of 4MP1. A capillary column with a suitable stationary phase is used to separate 4MP1 from its isomers and other potential impurities. A flame ionization detector (FID) is typically used for quantification. The assay is generally expected to be ≥99.5% for high-purity grades.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC can also be utilized for the analysis of this compound.[16] This method can be particularly useful for identifying non-volatile impurities that may not be detectable by GC.

Conclusion and Future Outlook

The commercial production of high-purity this compound is a well-established process, with propylene dimerization being the cornerstone of manufacturing. The continuous development of more selective and robust catalyst systems, coupled with advancements in separation technologies, is paving the way for more efficient and sustainable production methods. As the demand for high-performance polymers like PMP continues to grow, so too will the importance of optimizing the synthesis and purification of its essential monomer, this compound.

References

-

Synthesis of this compound through dimerization of propylene catalyzed by solid super-base of K/K2CO3. ResearchGate. [Link]

-

From Propylene to 4‐Methyl‐1‐pentene over K‐Cu Supported Catalytically Active Liquid Metal Solutions. ResearchGate. [Link]

- US20100179295A1 - this compound polymer, process for producing the same and use thereof - Google P

-

DIMERIZATION OF PROPYLENE TO this compound WITH CATALYSTS DERIVED FROM POTASSIUM. OnePetro. [Link]

-

Selective dimerization of propylene to 2,3-dimethylbutenes by homogeneous catalysts prepared from halogeno(β-dithioacetylacetonato)nickel(II) complexes containing a highly hindered alkyl phosphine ligand and different aluminium co-catalysts. Scilit. [Link]

-

Process for production of pure this compound. ResearchGate. [Link]

-

Selective Dimerization of Propylene with Ni-MFU‑4l. ACS Publications. [Link]

- Catalyst and process for dimerization of propylene into methyl-4-pentene-1.

-

Separation of C6-Olefin Isomers in Reactive Extractants. IEEE Xplore. [Link]

-

Process for Production of Pure this compound. ResearchGate. [Link]

-

Kinetics and Mechanism of Propylene to this compound Catalytic Dimerization. ACS Publications. [Link]

-

4- Methyl-1-pentene. National Analytical Corporation. [Link]

-

Selective Adsorption of C6, C8, and C10 Linear α-Olefins from Binary Liquid-Phase Olefin/Paraffin Mixtures Using Zeolite Adsorbents: Experiment and Simulations. ACS Publications. [Link]

-

Selective propylene dimerization to 2,3-dimethylbutenes by homogeneous catalysts obtained from bis(α-nitroacetophenonate)nickel(II), tricyclohexylphosphine and different organoaluminum compounds. ResearchGate. [Link]

-

Improved heterogenized catalysts for selective propylene oligomerization to 2,3-dimethylbutenes prepared by oxidative addition of polymer-anchored β-dithioacetylacetonate ligands to nickel(0) complexes. ResearchGate. [Link]

-

Process for separating C6 olefin hydrocarbons. European Patent Office. [Link]

-

Selective dimerization of propylene to 2,3-dimethylbutenes by homogeneous catalysts prepared from halogeno(β-dithioacetylacetonato)nickel(II) complexes containing a highly hindered alkyl phosphine ligand and different aluminium co-catalysts. ResearchGate. [Link]

-

High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(this compound). MDPI. [Link]

-

This compound – Knowledge and References. Taylor & Francis. [Link]

-

This compound. ChemBK. [Link]

-

This compound. SIELC Technologies. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 聚(4-甲基-1-戊烯) medium molecular weight | Sigma-Aldrich [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. onepetro.org [onepetro.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Selective dimerization of propylene to 2,3-dimethylbutenes by homogeneous catalysts prepared from halogeno(β-dithioacetylacetonato)nickel(II) complexes containing a highly hindered alkyl phosphine ligand and different aluminium co-catalysts | Scilit [scilit.com]

- 10. comito.chem.uh.edu [comito.chem.uh.edu]

- 11. researchgate.net [researchgate.net]